molecular formula C11H13N3O3S B5883460 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid

3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid

Cat. No.: B5883460
M. Wt: 267.31 g/mol
InChI Key: ZQPNQSDBCHRUPH-UHFFFAOYSA-N
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Description

3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid is a heterocyclic compound that features a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of ethyl acetoacetate with thiourea to form the thieno[2,3-d]pyrimidine core, followed by subsequent functionalization steps to introduce the amino and propanoic acid groups .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional carbonyl groups, while substitution reactions can introduce a variety of functional groups, enhancing the compound’s versatility in medicinal chemistry .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its antiviral and anticancer properties. Studies have shown that it can inhibit specific molecular targets, making it a candidate for drug development against various diseases.

  • Antiviral Activity : Research suggests that the compound may interfere with viral replication mechanisms by inhibiting key enzymes involved in the life cycle of viruses.
  • Antitumor Properties : The compound has been studied as a potential dual inhibitor of thymidylate synthase (TS) and dihydrofolate reductase (DHFR), both of which are critical in cancer cell proliferation .

Enzyme Interaction Studies

Due to its structural features, this compound serves as a valuable tool in studying enzyme interactions. It can bind to enzyme active sites, allowing researchers to explore mechanisms of inhibition and substrate binding dynamics.

Synthesis of Heterocyclic Compounds

As a building block in organic synthesis, 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid is used to create more complex heterocyclic compounds with tailored biological activities .

Case Studies

Several studies highlight the compound's efficacy:

  • Dual Inhibition Studies : A study demonstrated that derivatives of this compound could effectively inhibit TS and DHFR activities in vitro, presenting a promising avenue for cancer treatment .
  • Structural Analysis : X-ray crystallography has been utilized to elucidate the binding interactions between the compound and target enzymes, providing insights into its mechanism of action .

Mechanism of Action

The mechanism of action of 3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access and subsequent catalytic activity. This inhibition can disrupt critical biological pathways, leading to antiviral or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    Thieno[3,2-d]pyrimidine derivatives: These compounds share a similar core structure but differ in the substitution pattern, which can influence their biological activity.

    Pyrido[2,3-d]pyrimidine derivatives: These compounds have a pyridine ring fused to the pyrimidine core, offering different electronic and steric properties.

Uniqueness

3-(3-amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)propanoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of an amino group and a propanoic acid moiety allows for versatile chemical modifications and potential therapeutic applications .

Properties

IUPAC Name

3-(3-amino-6-ethyl-4-oxothieno[2,3-d]pyrimidin-2-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O3S/c1-2-6-5-7-10(18-6)13-8(3-4-9(15)16)14(12)11(7)17/h5H,2-4,12H2,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQPNQSDBCHRUPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(S1)N=C(N(C2=O)N)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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